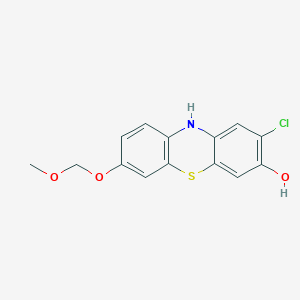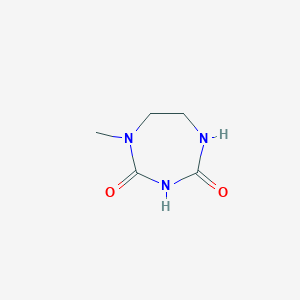
1-Methyl-1,3,5-triazepane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1,3,5-triazepane-2,4-dione is a seven-membered heterocyclic compound containing nitrogen atoms. It is part of the triazepine family, which is known for its significant biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of 1-Methyl-1,3,5-triazepane-2,4-dione involves several steps. One common method is the cyclo-condensation of appropriate precursors. For example, the reaction of N,N’-bis(p-chlorobenzyl)ethylenediamine with ethyl carboethoxy carbamate in xylene, followed by refluxing with Lawesson’s reagent in toluene, yields a triazepine-dione derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental safety .
Chemical Reactions Analysis
1-Methyl-1,3,5-triazepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions are common, using reagents such as o-phenylenediamine, 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-1,3,5-triazepane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various derivatives with unique properties.
Industry: The compound is used in the production of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-1,3,5-triazepane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
1-Methyl-1,3,5-triazepane-2,4-dione can be compared with other similar compounds such as:
1,3,5-Triazepine: Known for its pharmacological activities, including antibacterial and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,5]triazepine: Effective as an anticancer agent.
1,3,5-Triazine: Used in various applications, including herbicides and pharmaceuticals. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits.
Properties
CAS No. |
61514-92-9 |
|---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-methyl-1,3,5-triazepane-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c1-8-3-2-6-4(9)7-5(8)10/h2-3H2,1H3,(H2,6,7,9,10) |
InChI Key |
BNKZDABBVKWTEG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
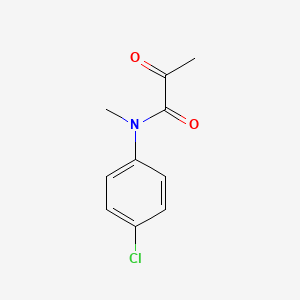
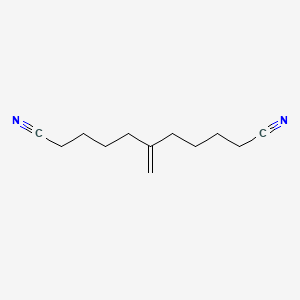
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)

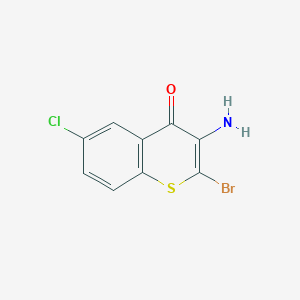
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)

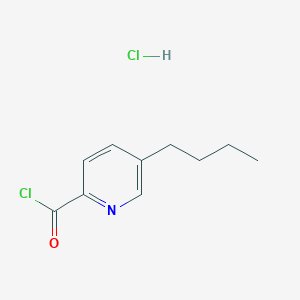
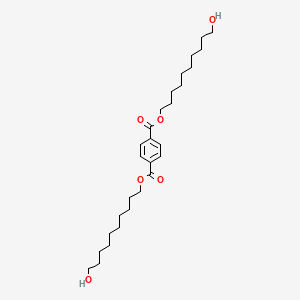
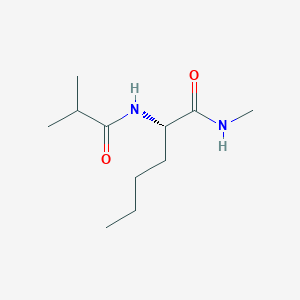
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
![6-Acetyl-2-phenyl[1,2,3]triazolo[4,5-f]indazole-4,8(2H,6H)-dione](/img/structure/B14589965.png)
